An In-depth Technical Guide to 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile and its Synthetic Precursors
An In-depth Technical Guide to 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile and its Synthetic Precursors
This technical guide provides a comprehensive overview of 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the novelty of this specific molecule, this guide establishes a foundational understanding by first detailing its immediate precursor, 4-bromo-1H-pyrrole-2-carbonitrile, including its synthesis, properties, and safety protocols. Subsequently, it proposes a synthetic pathway for the introduction of the difluoromethyl group and discusses the anticipated impact of this functionalization on the molecule's physicochemical and biological properties. This document is intended for researchers, scientists, and drug development professionals.
Core Compound Profile: 4-bromo-1H-pyrrole-2-carbonitrile
The foundational scaffold for our target molecule is 4-bromo-1H-pyrrole-2-carbonitrile. A thorough understanding of this precursor is paramount for the successful synthesis and application of its derivatives.
| Property | Value | Source |
| CAS Number | 1221435-18-2 | [1] |
| Molecular Formula | C₅H₃BrN₂ | [1][2] |
| Molecular Weight | 170.99 g/mol | [1][2] |
| IUPAC Name | 4-bromo-1H-pyrrole-2-carbonitrile | [1] |
| Physical Form | Solid | [2] |
| Storage | Sealed in dry, 2-8°C |
Synthesis of 4-bromo-1H-pyrrole-2-carbonitrile
The most direct and established method for the synthesis of 4-bromo-1H-pyrrole-2-carbonitrile is the electrophilic bromination of the precursor, 1H-pyrrole-2-carbonitrile (CAS: 4513-94-4)[1].
Rationale for Reagent Selection: The electron-withdrawing nature of the nitrile group at the C2 position deactivates the pyrrole ring towards electrophilic substitution and directs the incoming electrophile to the C4 and C5 positions. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a controlled, low concentration of bromine, which enhances the regioselectivity for the desired C4-monobrominated product over the C5- and di-brominated byproducts. The reaction is typically carried out in a non-polar aprotic solvent like chloroform or dichloromethane to ensure solubility of the starting materials and to avoid interference with the reaction mechanism.
Experimental Protocol: Synthesis of 4-bromo-1H-pyrrole-2-carbonitrile
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous chloroform.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve N-bromosuccinimide (1.05 eq) in anhydrous chloroform and add it dropwise to the cooled solution over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-1H-pyrrole-2-carbonitrile as a solid.
Introduction of the Difluoromethyl Group: Synthesis of 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile
The introduction of a difluoromethyl (-CHF₂) group onto the pyrrole nitrogen is a key step in accessing the target molecule. This functional group is of high interest in medicinal chemistry as it can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and modulating lipophilicity and binding interactions.
The proposed synthesis involves the N-alkylation of the 4-bromo-1H-pyrrole-2-carbonitrile anion with a suitable difluoromethylating agent.
Causality in Experimental Design: The pyrrole N-H is weakly acidic (pKa ≈ 17.5)[3] and requires a strong base to be deprotonated. Sodium hydride (NaH) is a suitable non-nucleophilic base for this purpose. The resulting sodium salt of the pyrrole can then react with a difluoromethylating agent. A common and effective agent for this transformation is bromodifluoromethane (HCF₂Br), a gas that can be bubbled through the reaction mixture, or a solution of it can be used. The reaction is best performed in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the formation and reaction of the pyrrole anion.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Detailed Protocol: N-Difluoromethylation
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Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Anion Formation: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
Difluoromethylation: Cool the reaction mixture to -78°C (dry ice/acetone bath). Bubble bromodifluoromethane gas through the solution for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile.
Physicochemical and Biological Significance
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] The strategic placement of the bromine atom and the nitrile group provides handles for further chemical modifications, making it a versatile building block.[1]
Anticipated Properties of the Target Compound:
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Increased Lipophilicity: The difluoromethyl group will increase the lipophilicity of the molecule compared to its N-H precursor, which can influence its membrane permeability and pharmacokinetic profile.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, potentially leading to an improved half-life in vivo.
-
Modulated Acidity/Basicity: The electron-withdrawing nature of the difluoromethyl group will decrease the basicity of the pyrrole nitrogen.
-
Potential Biological Activity: Pyrrole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of the difluoromethyl group could enhance these activities or impart new ones. For instance, pyrrolidine-2-carbonitrile derivatives have been investigated as DPP-4 inhibitors for the treatment of type 2 diabetes.[5]
Safety and Handling
4-bromo-1H-pyrrole-2-carbonitrile:
-
Hazard Classifications: Acute toxicity (Oral, Category 4), Eye Damage (Category 1).[2]
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]
-
Precautionary Statements: P280 (Wear protective gloves/ eye protection/ face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Starting Materials and Reagents:
-
1H-pyrrole-2-carbonitrile: Handle with care as it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[6]
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Bromodifluoromethane: A gas that should be handled in a well-ventilated fume hood with appropriate safety measures.
General Handling Precautions:
-
Always work in a well-ventilated laboratory fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[7]
-
Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area.[7]
Conclusion
4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile represents a promising, albeit currently under-documented, building block for the development of novel therapeutics. This guide provides a solid foundation for its synthesis and handling by leveraging the established chemistry of its precursor, 4-bromo-1H-pyrrole-2-carbonitrile. The proposed synthetic route for the introduction of the difluoromethyl group is based on reliable and well-understood organic chemistry principles. The anticipated modulation of physicochemical and biological properties through this fluorination strategy underscores the potential of this compound in modern drug discovery programs. Researchers are encouraged to use this guide as a starting point for their investigations into this and related fluorinated heterocyclic systems.
References
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National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
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Dawadi, P. B. S., & Lugtenburg, J. (n.d.). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Global Journals. Retrieved from [Link]
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Wang, J., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]
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Ataman Kimya. (n.d.). Pyrrole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem Compound Database. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-N-isobutyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyrrole. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyrrole. NIST Chemistry WebBook. Retrieved from [Link]
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